1-(3-Methylphenyl)-2-chloroethanol
Description
1-(3-Methylphenyl)-2-chloroethanol (C₉H₁₁ClO, molecular weight 170.64 g/mol) is a chloroethanol derivative featuring a 3-methylphenyl substituent. Structurally, it consists of a two-carbon ethanol backbone with a chlorine atom at the C2 position and a 3-methylphenyl group at the C1 position (Figure 1). Its reactivity is influenced by the electron-donating methyl group on the aromatic ring and the polar chloro-hydroxy moiety, enabling participation in nucleophilic substitutions, esterifications, or cyclization reactions .
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
VNPKAKFRVASRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-Methylphenyl)-2-chloroethanol are compared below with related compounds, focusing on molecular properties, synthesis, reactivity, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
However, this group may sterically hinder reactions at the C1 position compared to simpler analogs like 2-chloroethanol . Positional Isomerism: Compared to 1-(2-chlorophenyl)ethanol , the 3-methylphenyl substituent reduces electronic withdrawal on the aromatic ring, which could stabilize carbocation intermediates during elimination or substitution reactions.
Synthetic Pathways The synthesis of this compound may involve nucleophilic displacement or reduction of precursor ketones (e.g., 1-(3-methylphenyl)-2-chloroethanone). This contrasts with 2-chloroethanol, which is often produced via ethylene oxide hydrochlorination . describes a related synthesis using methyl 2-chloroacetate and sodium methanolate, suggesting analogous routes for introducing the chloro-hydroxy moiety .
Biological and Toxicological Profiles Mutagenicity: 2-Chloroethanol is a known mutagen and degradation product of nitrosoureas (e.g., CCNU) . Metabolism: Unlike 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol (a β-blocker analog) , the target compound lacks an amino group, likely altering its metabolic pathways and reducing receptor-binding activity.
Applications Pharmaceutical Intermediates: The methylphenyl group may confer stereochemical advantages in chiral synthesis, distinguishing it from simpler derivatives like 2-chloroethanol. For example, highlights structurally complex esters derived from similar intermediates . Stability: The aromatic ring in this compound may confer greater thermal stability compared to aliphatic analogs, as seen in for 1-chloro-2-methylpropane .
Research Findings and Implications
- Degradation Pathways: demonstrates that 2-chloroethyl intermediates can form alkylating species (e.g., carbonium ions) during degradation . This suggests that this compound may undergo similar hydrolytic or thermal degradation, releasing reactive electrophiles.
- Stereochemical Considerations: The chiral center at C1 in the target compound (absent in 2-chloroethanol) could enable enantioselective applications, such as asymmetric catalysis or drug design .
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